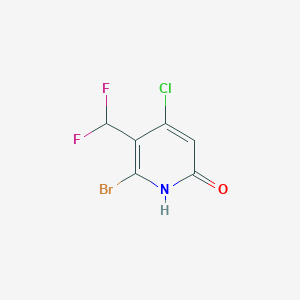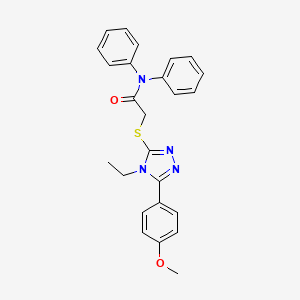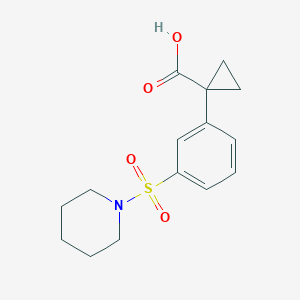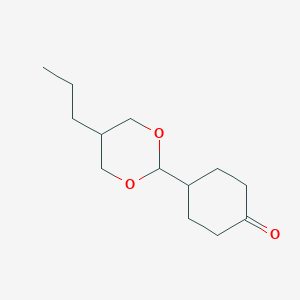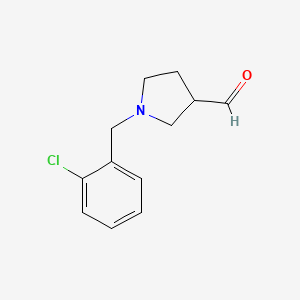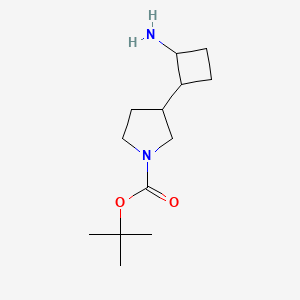![molecular formula C10H10BrClN2O B11784037 6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B11784037.png)
6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine is a heterocyclic compound that features a pyrano[2,3-d]pyrimidine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrano[2,3-d]pyrimidine core, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The methyl groups are usually introduced via alkylation reactions.
Core Synthesis: The pyrano[2,3-d]pyrimidine core can be synthesized through a condensation reaction between a pyrimidine derivative and a suitable aldehyde or ketone.
Halogenation: Bromine and chlorine atoms are introduced using reagents such as bromine (Br2) and thionyl chloride (SOCl2) under controlled conditions.
Alkylation: Methyl groups are added using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrano[2,3-d]pyrimidine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
科学研究应用
6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of 6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain biological targets.
相似化合物的比较
Similar Compounds
- 6-Bromo-4-chloro-2,7-dimethyl-7H-pyrano[2,3-d]pyrimidine
- 6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at the 2, 7, and 7 positions, along with bromine and chlorine atoms, provides a distinct steric and electronic environment that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C10H10BrClN2O |
|---|---|
分子量 |
289.55 g/mol |
IUPAC 名称 |
6-bromo-4-chloro-2,7,7-trimethylpyrano[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H10BrClN2O/c1-5-13-8(12)6-4-7(11)10(2,3)15-9(6)14-5/h4H,1-3H3 |
InChI 键 |
RNFJZTCQWLEGCD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C(O2)(C)C)Br)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


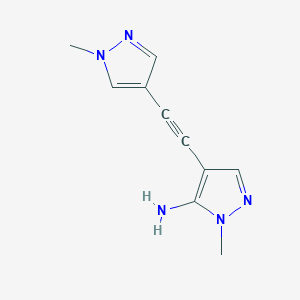
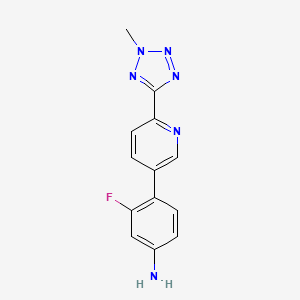
![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)
